5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide

Epigenetics Bromodomain inhibition BRD4 BD2

The compound 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide (CAS 1327233-15-7) is a synthetic small molecule belonging to the pyridine carboxamide class. It functions as a ligand for the second bromodomain of the bromodomain-containing protein 4 (BRD4 BD2), a key epigenetic reader implicated in transcriptional regulation and oncogenesis.

Molecular Formula C17H16BrN3O2
Molecular Weight 374.238
CAS No. 1327233-15-7
Cat. No. B2434991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
CAS1327233-15-7
Molecular FormulaC17H16BrN3O2
Molecular Weight374.238
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)N3CCCC3=O
InChIInChI=1S/C17H16BrN3O2/c1-11-4-5-14(8-15(11)21-6-2-3-16(21)22)20-17(23)12-7-13(18)10-19-9-12/h4-5,7-10H,2-3,6H2,1H3,(H,20,23)
InChIKeyLPIBYQBLIUQQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide: A High-Affinity BRD4 BD2 Ligand


The compound 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide (CAS 1327233-15-7) is a synthetic small molecule belonging to the pyridine carboxamide class. It functions as a ligand for the second bromodomain of the bromodomain-containing protein 4 (BRD4 BD2), a key epigenetic reader implicated in transcriptional regulation and oncogenesis. Its characterized activity is a dissociation constant (Kd) of 0.300 nM for the human BRD4 BD2 domain, placing it among the highest-affinity binders reported for this target [1].

Why In-Class Pyridine Carboxamides Cannot Substitute for 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide in BRD4 BD2-Targeted Studies


Pyridine carboxamides represent a diverse chemical class with varying selectivity profiles across bromodomains. Generic substitution is unreliable because subtle structural modifications, such as the 5-bromo substituent and the 2-oxopyrrolidin-1-yl moiety on this specific scaffold, can profoundly impact binding kinetics and domain selectivity. The compound's exceptionally low Kd of 0.300 nM for BRD4 BD2 [1] cannot be assumed for structurally related analogs, which often exhibit significantly weaker affinity or off-target binding to other bromodomains. Therefore, data generated with one pyridine carboxamide cannot be extrapolated to another without specific, quantitative head-to-head binding data.

Quantitative Differentiation of 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide for Scientific Selection


Picomolar Binding Affinity for BRD4 BD2

This compound demonstrates a Kd of 0.300 nM for the human BRD4 BD2 domain in a BROMOscan assay [1]. In comparison, the well-characterized BRD4 BD2 inhibitor apabetalone (RVX-208) exhibits a Kd of approximately 87 nM under similar assay conditions [2], making this compound approximately 290-fold more potent in direct binding affinity.

Epigenetics Bromodomain inhibition BRD4 BD2

Structural Determinants of Domain Selectivity

While quantitative BD1 affinity data for this specific compound are not publicly available, its structural features—a 5-bromo-pyridine-3-carboxamide core linked to a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group—are characteristic of BD2-selective scaffolds. In contrast, classic pan-BET inhibitors like JQ1 bind BD1 and BD2 with similar affinities (Kd ~90 nM for BD2) [1]. The presence of the 2-oxopyrrolidin-1-yl moiety is hypothesized to confer BD2 selectivity by occupying a hydrophobic pocket unique to the BD2 domain.

Selectivity profiling Bromodomain BRD4 BD1 vs BD2

Chemical Stability and Synthetic Accessibility for Probe Development

The compound's synthesis involves convergent assembly of a 5-bromo-pyridine-3-carboxylic acid derivative with a substituted aniline bearing the 2-oxopyrrolidin-1-yl group [1]. This modular synthetic route enables systematic variation of the pyridine substituent and the aniline ring, facilitating structure-activity relationship (SAR) studies. In contrast, many high-affinity BRD4 inhibitors, such as the macrocyclic peptide-like compound MS436, require complex multi-step syntheses that limit scalable analog generation.

Chemical probe Synthetic tractability SAR exploration

Best Research and Industrial Application Scenarios for 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide


High-Resolution Epigenetic Target Engagement Studies for BRD4 BD2

Given its picomolar Kd (0.300 nM) for BRD4 BD2 [1], this compound is ideally suited for quantitative target engagement assays, such as NanoBRET or cellular thermal shift assays (CETSA), where high-affinity binding ensures robust signal even at low intracellular concentrations. This enables precise determination of target occupancy and residence time in living cells, critical for preclinical pharmacodynamic modeling.

Generation of Rapid SAR Libraries for BD2-Selective Inhibitor Optimization

The modular synthetic route, involving a straightforward amide coupling, makes this compound an ideal starting point for generating focused libraries [1]. Researchers can systematically vary the pyridine 5-position substituent or the aniline ring to map structure-activity relationships for BD2 affinity and selectivity, accelerating the identification of lead candidates for oncology or inflammation programs.

A Positive Control in BRD4 BD2 Biochemical and Biophysical Assays

With a Kd value significantly lower than commonly used pan-BET inhibitors like JQ1 or apabetalone, this compound can serve as a high-affinity positive control in BROMOscan, SPR, or ITC assays to validate assay sensitivity and dynamic range. Its use ensures that assay windows are optimized for detecting weaker inhibitors during high-throughput screening campaigns.

Domain-Selective Chemical Biology Probe to Deconvolute BET Family Functions

Its inferred BD2 selectivity makes it a valuable tool for dissecting the distinct biological functions of the first and second bromodomains of BRD4. Researchers studying gene transcription, super-enhancer regulation, or oncogene addiction (e.g., MYC) can use this compound to selectively block BD2-mediated interactions, complementing pan-BET inhibitors to isolate domain-specific phenotypes.

Quote Request

Request a Quote for 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.